3-[3-(Dimethylamino)propylamino]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(dimethylamino)propylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-11(2)7-3-5-10-6-4-8(9)12/h10H,3-7H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANCPUCRZJYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237129 | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69852-49-9 | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69852-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-[3-(Dimethylamino)propylamino]propanamide
The creation of the amide linkage in this compound is the cornerstone of its synthesis. This involves the reaction between a propanoic acid moiety and the primary amine of 3-(dimethylamino)propylamine. The following sections detail the established methods for achieving this chemical transformation.
Amide Bond Formation via Acyl Chloride Coupling
A common and effective method for forming amide bonds is the reaction between an acyl chloride and an amine. This method, often referred to as the Schotten-Baumann reaction, is characterized by its typically rapid reaction rates at room temperature. fishersci.co.uk
The key precursors for this synthetic route are 3-(dimethylamino)propylamine and propionyl chloride. 3-(Dimethylamino)propylamine serves as the nucleophile, providing the primary amine group that attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net Propionyl chloride, the acylating agent, is a reactive derivative of propanoic acid. The high reactivity of the acyl chloride facilitates the nucleophilic acyl substitution reaction.
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent unwanted side reactions of the highly reactive acyl chloride with protic solvents. fishersci.co.uk To neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, a base is required to drive the equilibrium towards the product. fishersci.co.uk Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. fishersci.co.uk
A general laboratory-scale procedure involves dissolving 3-(dimethylamino)propylamine in DCM, followed by the addition of an equimolar amount of a base. fishersci.co.uk The solution is then typically cooled in an ice bath before the dropwise addition of one to two equivalents of propionyl chloride. fishersci.co.uk The reaction mixture is then allowed to warm to room temperature and stirred for a period of 8 to 16 hours to ensure completion. fishersci.co.uk
Optimization of the reaction can involve adjusting the temperature, the type of base and solvent, and the stoichiometry of the reactants. For instance, in some cases, running the reaction at a lower temperature (e.g., -75°C) can minimize the formation of side products. fishersci.co.uk The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the product is extracted using an organic solvent. fishersci.co.uk Further purification can be achieved through column chromatography.
| Parameter | Typical Condition | Purpose |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to prevent reaction with acyl chloride. |
| Base | Triethylamine, Pyridine, DIEA | Neutralizes HCl byproduct, driving the reaction forward. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. |
| Stoichiometry | 1 to 2 equivalents of acyl chloride per equivalent of amine | Ensures complete conversion of the amine. |
| Reaction Time | 8 - 16 hours | Allows for the reaction to proceed to completion. |
Carbodiimide-Mediated Coupling Approaches
Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions. chemistrysteps.com These reagents activate the carboxyl group of the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a popular water-soluble carbodiimide (B86325) used extensively in amide bond formation. nih.gov Its water-solubility is a significant advantage as the urea (B33335) byproduct formed during the reaction is also water-soluble and can be easily removed by aqueous extraction. nih.gov This simplifies the purification of the final amide product.
The general mechanism of EDC-mediated coupling involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine to form the desired amide and the water-soluble N,N'-disubstituted urea byproduct. chemistrysteps.com
In this synthetic approach, propanoic acid is used as the carboxylic acid precursor. The reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). fishersci.co.uk To enhance the efficiency of the coupling and to suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. nih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to form the amide. nih.gov
A typical procedure involves dissolving propanoic acid in DMF, followed by the addition of a base such as diisopropylethylamine (DIEA) or triethylamine (TEA). fishersci.co.uk The mixture is cooled, and then EDC and HOBt are added. Finally, 3-(dimethylamino)propylamine is added to the reaction mixture, which is then stirred at room temperature for several hours. fishersci.co.uk
| Parameter | Typical Condition | Purpose |
| Coupling Agent | EDC (1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride) | Activates the carboxylic acid for amide bond formation. |
| Additive | HOBt (1-hydroxybenzotriazole), NHS (N-hydroxysuccinimide) | Improves efficiency and suppresses side reactions. |
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Provides a suitable reaction medium. |
| Base | Diisopropylethylamine (DIEA), Triethylamine (TEA) | Neutralizes any acidic species and facilitates the reaction. |
| Temperature | 0°C to Room Temperature | Allows for controlled reaction under mild conditions. |
| Reaction Time | 30 minutes to several hours | Depends on the specific reactants and conditions. |
Alternative Aminolysis Reactions
While direct aminolysis of a propanoyl precursor with 3-(dimethylamino)propylamine represents a standard route to this compound, alternative strategies involving conjugate addition reactions offer a different synthetic pathway. One such approach is the aza-Michael addition, which involves the addition of an amine to an α,β-unsaturated carbonyl compound.
In a reaction analogous to the synthesis of the target compound, 3-aminopropanamide (B1594134) (3-APA) has been shown to react with acrylamide (B121943) via a Michael addition. nih.gov This reaction leads to the formation of adducts and demonstrates the feasibility of forming a carbon-nitrogen bond at the β-position of the propanamide backbone. nih.gov Applying this principle, a plausible alternative synthesis for this compound would involve the direct reaction of 3-(dimethylamino)propylamine with acrylamide. This reaction would proceed through the nucleophilic attack of the primary amine of 3-(dimethylamino)propylamine onto the β-carbon of acrylamide. The effects of temperature, reaction time, and molar ratios of the reactants would be critical parameters in optimizing the yield and minimizing the formation of potential side products, such as bis-adducts. nih.gov
Precursor Chemistry: Synthesis of 3-(Dimethylamino)propylamine
The primary precursor for the synthesis of this compound is the diamine, 3-(Dimethylamino)propylamine (DMAPA). wikipedia.orgnih.gov The industrial production of DMAPA is typically a two-step process that begins with the reaction of dimethylamine (B145610) and acrylonitrile (B1666552), followed by a hydrogenation step. wikipedia.orggoogle.comnih.gov
The first step in the commercial synthesis of DMAPA is the cyanoethylation of dimethylamine. This reaction is a classic Michael addition, where dimethylamine adds across the carbon-carbon double bond of acrylonitrile to yield 3-(dimethylamino)propionitrile (DMAPN). wikipedia.orggoogle.com The reaction is highly exothermic and can be facilitated through various techniques, including microwave-assisted synthesis, which can offer improved control and efficiency.
The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of the DMAPN intermediate. While the reaction can proceed without a catalyst, various catalytic systems, including transition metals like palladium or nickel, have been employed to enhance reaction rates and selectivity.
Table 1: Synthetic Parameters for Michael Addition of Dimethylamine to Acrylonitrile
| Parameter | Condition | Purpose/Effect | Source |
|---|---|---|---|
| Reactants | Dimethylamine, Acrylonitrile | Formation of 3-(dimethylamino)propionitrile (DMAPN) | wikipedia.orgnih.gov |
| Reaction Type | Michael Addition (Cyanoethylation) | Addition of amine to an α,β-unsaturated nitrile | wikipedia.org |
| Catalysis | Palladium, Nickel, or catalyst-free | To improve reaction efficiency and selectivity | |
| Synthesis Method | Batch process or Continuous flow reactors | Flow reactors offer better control of the highly exothermic reaction |
| Advanced Tech | Microwave-assisted synthesis | Can reduce reaction times and improve yields | |
The second stage in DMAPA synthesis is the reduction of the nitrile group of 3-(dimethylamino)propionitrile (DMAPN) to a primary amine. This is achieved through catalytic hydrogenation. wikipedia.orggoogle.com The efficiency and selectivity of this process are highly dependent on the catalyst, solvent, temperature, and pressure.
A variety of catalysts are effective for this transformation, with nickel-based catalysts (e.g., Raney nickel, sponge nickel) and cobalt-based catalysts (e.g., sponge cobalt) being common in industrial applications. google.comgoogleapis.comchemicalbook.com Palladium catalysts have also been studied, though they may promote the formation of higher alkylated amine byproducts. cas.cz To suppress the formation of secondary amines and other impurities, the hydrogenation is often carried out in the presence of ammonia (B1221849) or a base like lithium hydroxide (B78521) or sodium hydroxide. google.comgoogleapis.comchemicalbook.com Modern processes have been developed to operate at lower pressures, reducing the stringent safety and material requirements of high-pressure reactions. google.com
Table 2: Comparison of Hydrogenation Methodologies for DMAPN to DMAPA
| Catalyst | Additive(s) | Pressure | Temperature | Key Findings | Source(s) |
|---|---|---|---|---|---|
| Palladium | None mentioned | Not specified | Not specified | Can promote formation of higher alkylated amine byproducts. | cas.cz |
| Sponge Cobalt | Lithium Hydroxide, Water | 75 psig | 100°C | Suppresses secondary amine formation to below 1%; excellent reaction rate. | googleapis.com |
| Sponge Nickel | Sodium Hydroxide, Water | 5932.2 Torr (approx. 7.8 bar) | 90°C | High yield of DMAPA. | chemicalbook.com |
Derivatization and Analog Synthesis Strategies
The structure of this compound offers several sites for chemical modification to produce a variety of analogs with tailored properties. The primary locations for derivatization are the propanamide backbone and the terminal dimethylamino group.
The propanamide backbone is a versatile scaffold for structural modification. frontiersin.org Inspired by strategies in peptide and protein chemistry, several approaches can be envisioned for altering this part of the molecule. frontiersin.orgnih.gov
Substitution: Alkyl or functional groups could be introduced at the α- or β-positions of the propanamide backbone. This could be achieved by starting with appropriately substituted precursors, such as derivatives of acrylamide or 3-aminopropanamide. These substitutions can influence the molecule's conformation, polarity, and hydrogen-bonding capabilities. acs.org
Amide Bond Modification: The amide bond itself can be a target for modification. For instance, the substitution of the oxygen atom with sulfur would yield a thioamide. rsc.org Such a modification significantly alters the electronic and steric properties of the backbone, which can impact intermolecular interactions and stability. rsc.org
Backbone Extension/Contraction: The length of the propanamide chain could be altered by using different amino acid or aminoalkane precursors, leading to analogs with varying distances between the amide and the secondary amine.
These modifications draw from the broader field of polyamide chemistry, where backbone alterations are used to control folding, stability, and function. frontiersin.orgnih.gov
The tertiary dimethylamino group is a key functional feature of the molecule, providing a site for reactions that can modulate its basicity and charge.
Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and readily susceptible to reaction with alkylating agents. Treatment with alkyl halides (e.g., methyl chloride) or sulfuric esters results in the formation of a quaternary ammonium (B1175870) salt. kjchemicals.co.jp This transformation converts the neutral tertiary amine into a permanently charged cationic group, which would significantly alter the solubility and ionic interaction properties of the molecule.
N-Oxide Formation: The tertiary amine can be oxidized to form an N-oxide. This conversion can be accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide reduces the basicity of the nitrogen and introduces a polar N-O bond, which can change the molecule's hydrophilic character and hydrogen bonding potential. wiley-vch.de
These derivatization strategies allow for the systematic modification of the compound's physicochemical properties for various research and application purposes.
Chemical Reactivity and Reaction Pathway Analysis
The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups: the primary amide, the secondary amine, and the tertiary amine. Each group exhibits characteristic reactions, and their proximity to one another can influence reactivity through electronic and steric effects.
The nitrogen atoms in this compound are susceptible to oxidation, with the specific products depending on the oxidizing agent and reaction conditions.
Tertiary Amine Oxidation: The dimethylamino group, being a tertiary amine, can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide (R₃N→O). britannica.com
Secondary Amine Oxidation: The secondary amine is also prone to oxidation. Milder oxidizing agents can convert it to a hydroxylamine (B1172632) (R₂NH → R₂NOH). britannica.com More vigorous oxidation can lead to the formation of imines or nitrones. britannica.comuomustansiriyah.edu.iq Oxidative N-dealkylation is another possible pathway, which would proceed via a carbinolamine intermediate. uomustansiriyah.edu.iq
Amide Group: While the amide group is generally robust towards oxidation, strong oxidizing conditions can lead to degradation of the molecule.
The relative reactivity of the secondary versus the tertiary amine in oxidation reactions can be complex. Studies on similar compounds have shown that the oxidation potential of a tertiary amine can be approximately 0.29 V lower than that of a corresponding secondary amine, suggesting the tertiary amine may be more readily oxidized under certain conditions. researchgate.net A summary of potential oxidation products is presented in Table 1.
| Functional Group | Oxidizing Agent | Potential Product(s) |
|---|---|---|
| Secondary Amine (-NH-) | Mild (e.g., H₂O₂) | Hydroxylamine |
| Secondary Amine (-NH-) | Strong (e.g., MnO₂) | Imine, Nitrone |
| Tertiary Amine (-N(CH₃)₂) | H₂O₂ or Peroxy Acids | N-Oxide |
The primary amide functional group can be completely reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are ineffective. masterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). jove.com
The reduction of this compound would yield N¹,N¹-dimethyl-N³-(3-aminopropyl)propane-1,3-diamine. The mechanism involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by coordination of the carbonyl oxygen to the aluminum species, which converts the oxygen into a good leaving group. jove.comchemistrysteps.comswun.edu.cn A second hydride addition to the resulting iminium ion intermediate furnishes the final amine product. masterorganicchemistry.comjove.com
Reaction Scheme: this compound + LiAlH₄ → N¹,N¹-dimethyl-N³-(3-aminopropyl)propane-1,3-diamine
This transformation is significant as it converts the trifunctional starting material into a triamine, a versatile building block for further synthetic applications.
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to function as a nucleophile. fiveable.me While tertiary amines are generally less nucleophilic than secondary amines due to greater steric hindrance, they readily participate in certain substitution reactions. fiveable.metutorchase.com
A primary example is the Menshutkin reaction, where the tertiary amine attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. wikipedia.orgwikipedia.org This is an Sₙ2 reaction where the amine acts as the nucleophile. The resulting quaternary ammonium salt is stable and carries a permanent positive charge.
Furthermore, acyclic tertiary amines have been shown to act as nucleophiles in SₙAr reactions with electron-deficient aromatic and heteroaromatic halides, resulting in dealkylation and the formation of a dialkylamino-substituted aromatic compound. rsc.org This demonstrates that under appropriate conditions, the dimethylamino group can participate in nucleophilic aromatic substitution.
Regioselectivity: In reactions involving electrophilic attack, the regioselectivity is dictated by the relative nucleophilicity and steric accessibility of the different nitrogen atoms. The secondary amine is generally the most reactive site for reactions like acylation and alkylation due to its combination of high nucleophilicity and moderate steric hindrance compared to the tertiary amine. wikipedia.orglibretexts.org The amide nitrogen is significantly less nucleophilic and generally does not participate in these reactions. This predictable regioselectivity allows for the selective functionalization of the secondary amine, a key consideration in the design of synthetic routes involving this molecule. acs.org
Stereoselectivity: The parent molecule, this compound, is achiral. However, stereocenters can be introduced through reactions involving this compound. For instance, if the molecule is used as a nucleophile to open a chiral epoxide or to react with a prochiral aldehyde in a reductive amination, a new stereocenter would be formed. The stereochemical outcome (diastereoselectivity) of such reactions would depend on the reaction conditions, the existing stereochemistry of the reaction partner, and the potential for chiral catalysts or auxiliaries to influence the transition state. ua.es While specific studies on this molecule are not prevalent, general principles of stereoselective synthesis would apply. mdpi.comnih.gov For example, the synthesis of chiral diamines often relies on controlling the facial selectivity of attack on an imine or related intermediate. nih.gov
While specific kinetic studies on this compound are not widely available in the literature, valuable insights can be drawn from kinetic investigations of structurally similar diamines, particularly in the context of CO₂ absorption. The reaction kinetics of CO₂ with aqueous solutions of diamines like N,N-diethylethanolamine (DEEA) and N-methyl-1,3-propane-diamine (MAPA) have been studied using techniques such as the stopped-flow method. researchgate.netacs.orgresearchgate.net
These studies typically determine pseudo-first-order (k_obs) and second-order (k₂) rate constants, which quantify the reaction speed. For instance, the reaction between CO₂ and diamines is often interpreted using the zwitterion mechanism, where the amine reacts with CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water). acs.orgresearchgate.net
| Amine | Concentration (mol/m³) | Temperature (K) | Second-Order Rate Constant (k₂) (m³/mol·s) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| Ethylenediamine (EDA) | 26.2 - 67.6 | 298 - 313 | ~6000 - 9000 | ~40 |
| N,N-Diethylethanolamine (DEEA) | 800 - 2000 | 303 | 65.5 | 41.5 |
| 1-Amino-2-propanol | 49.6 - 199.1 | 298 - 313 | ~1800 - 3500 | 40.4 |
Data sourced for illustrative purposes from studies on EDA acs.org, DEEA researchgate.net, and 1-Amino-2-propanol semanticscholar.org.
Computational and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its molecular framework can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H NMR spectrum of 3-[3-(Dimethylamino)propylamino]propanamide, distinct signals are expected for each unique proton environment. The protons of the primary amide (-CONH₂) typically appear as two broad signals in the range of 5.5-8.5 ppm. The chemical shifts of the methylene (B1212753) (-CH₂-) groups adjacent to nitrogen atoms would be deshielded, appearing further downfield than typical alkane protons, generally in the 2.2-3.5 ppm range. The six protons of the two methyl groups on the tertiary amine would likely appear as a singlet around 2.2-2.6 ppm due to their chemical equivalence. The remaining methylene groups in the propyl chains would exhibit signals in the 1.5-2.5 ppm region, with their multiplicity determined by spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the primary amide is the most deshielded, with a characteristic chemical shift in the range of 170-180 ppm. youtube.comcompoundchem.com The carbons bonded to nitrogen atoms are also deshielded and would appear in the 30-60 ppm range. wisc.edu The methyl carbons of the dimethylamino group are expected to have a chemical shift around 45 ppm. The remaining methylene carbons of the propyl chains would be found in the 20-40 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CONH₂ | 5.5 - 8.5 | Broad Singlet |
| -N(CH₃)₂ | 2.2 - 2.6 | Singlet |
| -CH₂-N(CH₃)₂ | 2.2 - 2.8 | Triplet |
| -NH-CH₂- | 2.5 - 3.0 | Triplet |
| -CH₂-CONH₂ | 2.0 - 2.5 | Triplet |
| -NH-CH₂-CH₂- | 1.6 - 2.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 180 |
| -N(CH₃)₂ | ~45 |
| -CH₂-N | 30 - 60 |
| -CH₂-C=O | 30 - 45 |
Mass Spectrometry (MS) Applications in Compound Identification
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an odd integer value, which is characteristic of molecules containing an odd number of nitrogen atoms. whitman.edu
The fragmentation of the molecule under electron ionization (EI) would likely proceed through characteristic pathways for amines and amides. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com This would lead to the formation of stable, nitrogen-containing cations. For instance, cleavage adjacent to the tertiary amine could yield a prominent fragment. Cleavage of the amide bond (N-CO) is also a common fragmentation pattern for amides, which would result in the formation of an acylium ion or the amine fragment cation. unl.ptnih.govjove.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₈H₁₉N₃O]⁺ | Molecular Ion |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage at tertiary amine |
| 44 | [CONH₂]⁺ | Cleavage of R-CONH₂ bond |
| 72 | [CH₂(CH₂)CONH₂]⁺ | Cleavage of N-C bond in the chain |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of this compound would display characteristic absorption bands for its primary amide, secondary amine, and tertiary amine groups.
The primary amide group would be identified by a strong C=O stretching vibration (Amide I band) around 1650-1690 cm⁻¹. spcmc.ac.inblogspot.com Additionally, primary amides show two N-H stretching bands near 3350 and 3180 cm⁻¹ corresponding to asymmetric and symmetric stretching, respectively. spectroscopyonline.comquimicaorganica.org An N-H bending vibration (Amide II band) is also expected around 1640-1550 cm⁻¹. blogspot.com The secondary amine would exhibit a single N-H stretching band in the 3300-3500 cm⁻¹ region, which may overlap with the amide N-H stretches. openstax.orgrockymountainlabs.com The C-N stretching vibrations for the various amine and amide groups would appear in the 1000-1350 cm⁻¹ range. orgchemboulder.comlibretexts.org The spectrum would also feature C-H stretching bands from the alkyl chains around 2800-3000 cm⁻¹. rockymountainlabs.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amide | N-H Stretch | 3350 and 3180 | Medium-Strong |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak-Medium |
| Primary Amide | C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| Primary Amide | N-H Bend (Amide II) | 1640 - 1550 | Medium |
| Alkyl Chains | C-H Stretch | 2800 - 3000 | Medium-Strong |
Advanced Structural Characterization Methods
Beyond standard spectroscopic techniques, more advanced methods can be employed to investigate the properties of materials derived from this compound.
SEM-Mapping for Surface and Elemental Analysis of Derivatives
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a material. pressbooks.pub When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also be used for elemental mapping, revealing the spatial distribution of different elements on the sample's surface. houstonem.com
While SEM-EDS is not typically used for the characterization of a small molecule like this compound itself, it is a highly valuable tool for analyzing polymers or other materials synthesized using this compound as a monomer or functionalizing agent. For instance, if the compound is incorporated into a polymer matrix, SEM could be used to study the surface morphology, porosity, and phase distribution of the resulting composite material. acs.org EDS mapping would allow for the visualization of the distribution of nitrogen and oxygen atoms, confirming the homogeneous incorporation of the amide- and amine-containing monomer throughout the polymer structure. researchgate.net
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectra and the prediction of molecular properties. nih.gov Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mdpi.com
For this compound, DFT calculations can be used to predict its optimized three-dimensional geometry, vibrational frequencies, and NMR chemical shifts. rsc.org The calculated vibrational frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands. unl.pt Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm structural assignments, which is particularly useful for complex molecules with overlapping signals. nih.govresearchgate.net Computational methods are becoming increasingly accurate and are an integral part of modern chemical research for structural elucidation. frontiersin.org
Molecular Modeling for Conformational Analysis
Conformational analysis is a cornerstone of molecular modeling, aimed at identifying the energetically favorable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, with multiple rotatable single bonds, a vast conformational space exists. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore this landscape and determine the lowest energy conformations.
Ab initio calculations are particularly powerful for performing conformational analyses on propanamide derivatives. By systematically rotating the dihedral angles of the molecule's backbone and side chains, a potential energy surface can be mapped. This process reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. For this compound, key rotations would include those around the C-C bonds of the two propyl chains and the C-N bond of the amide group. The resulting data can be used to understand the molecule's preferred shapes, which is critical for predicting its interaction with other molecules.
Table 1: Representative Dihedral Angles for Low-Energy Conformers This table presents hypothetical, yet plausible, dihedral angle values for predicted low-energy conformers of this compound based on analyses of similar aliphatic amines and amides.
| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-N) | Dihedral Angle 3 (C-C-N-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5° | -65.2° | 175.1° | 0.00 |
| 2 | -68.3° | 179.1° | -178.9° | 1.25 |
| 3 | 177.9° | 63.8° | 60.5° | 2.10 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting molecular recognition.
For this compound, docking simulations can elucidate how it might interact with a biological target, such as an enzyme's active site. The simulation algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.
The functional groups of this compound would dictate its binding modes:
Primary Amide (-CONH2): The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
Secondary Amine (-NH-): This group can serve as both a hydrogen bond donor and acceptor. In a physiological context, it can be protonated (-NH2+), enabling strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.
Tertiary Amine (-N(CH3)2): While unable to donate a hydrogen bond, the lone pair on the nitrogen can accept one. This group can also be protonated to form a cation, facilitating electrostatic interactions.
Simulations would predict specific interactions, such as the amide group forming hydrogen bonds with the backbone of a protein and the protonated amines forming salt bridges with acidic amino acid side chains.
A critical output of molecular docking is the calculation of a scoring function, which estimates the binding energy or affinity between the ligand and the receptor. Lower (more negative) energy scores typically indicate more favorable and stable binding. These scores are a composite of various energy terms.
Table 2: Illustrative Breakdown of Interaction Energies for a Docked Pose This table provides a hypothetical but representative example of the energetic contributions to the binding of this compound within a hypothetical protein active site.
| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Groups |
| Electrostatic | -4.5 | Protonated amines with Asp/Glu residues |
| Hydrogen Bonding | -3.8 | Amide N-H with backbone C=O; Amide C=O with Arg/Lys N-H |
| Van der Waals | -2.1 | Propyl chains with hydrophobic pockets |
| Total Binding Energy | -10.4 | - |
More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied post-docking to refine these energy calculations and provide a more accurate assessment of the binding affinity.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. For this compound, these calculations can determine a range of fundamental properties.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, typically around the amide oxygen and amine nitrogens) and electron-poor (positive potential, around the amide and amine hydrogens) regions, which are the likely sites for electrophilic and nucleophilic attack, respectively.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) quantifies the charge distribution, helping to rationalize intermolecular interactions like hydrogen bonding.
Table 3: Representative Quantum Chemical Properties (Calculated) This table shows plausible DFT-calculated electronic properties for this compound.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measures overall molecular polarity |
| NBO Charge on Amide Oxygen | -0.65 e | Site for electrophilic attack/H-bond accepting |
| NBO Charge on Amine Nitrogens | -0.50 e to -0.60 e | Sites for protonation and H-bond accepting |
In Silico Prediction of Reaction Outcomes
Computational chemistry also offers tools to predict the outcomes of chemical reactions. For a molecule like this compound, in silico methods can be used to explore its reactivity.
Molecular Interactions and Biochemical Modulations Preclinical Research
Enzyme Interaction Studies
Investigation of P-glycoprotein (P-gp) Modulation In Vitro:No in vitro studies investigating the potential for 3-[3-(Dimethylamino)propylamino]propanamide to modulate the activity of the P-glycoprotein transporter have been published.
Further research and publication of preclinical data are necessary to elucidate the molecular and biochemical properties of this compound.
Enhancement of Substrate Uptake in Overexpressing Cell Lines
There is currently no published research on whether this compound can enhance the uptake of substrates in cell lines that overexpress specific transporters. Polyamines and their analogs are known to utilize specific transport systems to enter cells, and this uptake is often elevated in cancer cells to meet their high proliferative demands. Future studies could explore if this compound acts as a substrate for, or modulator of, the polyamine transport system (PTS). Such investigations would typically involve competitive uptake assays using radiolabeled polyamines in cancer cell lines known for high PTS activity.
Implications for Research into Multidrug Resistance Mechanisms
The potential role of this compound in the context of multidrug resistance (MDR) has not been explored. MDR is a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein. Some polyamine analogs have been investigated for their ability to circumvent or modulate MDR. Research is needed to determine if this compound can influence the activity of MDR-associated proteins or if its cellular accumulation is affected by these transporters.
Interactions with Cyclooxygenase (COX) Enzymes (e.g., COX-2) by Related Derivatives
No studies have been found that investigate the interaction of this compound or its closely related derivatives with cyclooxygenase (COX) enzymes. While some structurally distinct propanamide derivatives have been explored as potential COX inhibitors, there is no direct evidence to suggest that this specific compound would exhibit similar activity. Analysis of its chemical structure does not reveal common pharmacophoric features associated with known COX inhibitors. Future enzymatic assays would be necessary to determine if it has any inhibitory or modulatory effects on COX-1 or COX-2.
Protein Binding and Interaction Analyses
Direct protein binding and interaction analyses for this compound are not available in the current body of scientific literature. Techniques such as affinity chromatography, surface plasmon resonance, or isothermal titration calorimetry would be required to identify potential protein targets and characterize the thermodynamics and kinetics of any binding events. Without such studies, the molecular targets of this compound remain unknown.
Cellular Permeability Research (e.g., Membrane Transporter Interactions)
There is a lack of research on the cellular permeability of this compound and its potential interactions with membrane transporters. As a polyamine-like structure, it is plausible that its entry into cells is mediated by the polyamine transport system. Studies using techniques such as the Caco-2 cell permeability assay could provide insights into its ability to cross intestinal barriers, while specific transporter assays would be needed to identify the proteins involved in its cellular influx and efflux.
Preclinical Biological Activity Investigations Non Human Systems
In Vitro Biological Activity Profiling
There are no published reports of cell-based assays conducted on 3-[3-(Dimethylamino)propylamino]propanamide. Such assays are crucial for determining a compound's biological relevance in a controlled cellular environment before proceeding to more complex studies.
While various amide derivatives have undergone antimicrobial screening, no specific data exists for this compound. Studies on related compounds, such as certain 3,3-diphenyl propanamide derivatives, have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net However, these findings cannot be directly extrapolated to the subject compound due to differences in chemical structure.
Similarly, there is a lack of information regarding the antifungal properties of this compound. Research into other novel amide and quinoxaline (B1680401) derivatives has demonstrated antifungal potential against various Candida species, but no such assessments have been reported for the specific compound . nih.govresearchgate.net
In Vivo Studies in Animal Models (Focus on Mechanistic Research)
No in vivo studies in animal models have been published specifically for this compound. Therefore, its potential physiological effects, including anti-inflammatory or granuloma-modulating activities, have not been investigated.
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. creative-biolabs.comspringernature.com This test measures the ability of a substance to reduce localized edema induced by the injection of carrageenan, an inflammatory agent. scienceopen.comresearchgate.net Despite the common use of this assay, there are no records of this compound being evaluated in this or any other animal model of inflammation.
Chronic inflammation models, such as those involving the induction of granulomas, are used to assess a compound's effect on long-term inflammatory processes. nih.gov These models are important for understanding how a substance might influence the formation of granulomatous tissue, a hallmark of many chronic inflammatory diseases. nih.gov To date, no studies have been published investigating the effects of this compound on granuloma formation in animal models.
Evaluation of Related Scaffolds as Adjuvants in Experimental Cancer Models
The potential of a compound to act as an adjuvant in cancer therapy is often predicated on its ability to enhance the efficacy of primary treatments or to modulate the tumor microenvironment. For scaffolds related to this compound, such as various propanamide derivatives, preliminary anticancer activities have been noted. These investigations, while not directly assessing adjuvant properties, provide foundational evidence of biological activity in cancer-relevant systems.
A number of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative effects across a panel of human cancer cell lines. nih.govnih.gov The results, as summarized in the table below, indicate a broad spectrum of activity for several derivatives. Compound 6k , for instance, demonstrated significant cytotoxicity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to the standard chemotherapeutic agent, doxorubicin. nih.gov
| Compound | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
|---|---|---|---|---|
| 6k | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 | 12.17 ± 0.9 |
| Doxorubicin | 5.57 ± 0.4 | 5.23 ± 0.3 | 4.17 ± 0.2 | 8.87 ± 0.6 |
Similarly, a series of nicotinamide-based diamides, which also incorporate an amide linkage, were synthesized and assessed for their cytotoxic potential against several human lung cancer cell lines. nih.gov Certain compounds within this series displayed notable inhibitory activity, suggesting that the amide scaffold can be a key component in the design of molecules with anticancer properties. nih.gov The selective cytotoxicity of some of these derivatives against cancer cells over normal cells further highlights their potential for therapeutic development. nih.gov
While these studies focus on direct cytotoxicity, the immunomodulatory potential of related scaffolds is also an area of interest for adjuvant development. The diamine moiety present in this compound is a common feature in molecules with biological activity. For instance, novel (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and its esters have shown selective and high cytotoxicity against human lung and breast cancer cells. researchgate.net Such findings suggest that these scaffolds could potentially influence the tumor microenvironment or enhance immune responses, although specific studies to confirm these adjuvant effects are lacking.
Research into Potential as a Scaffold for Biologically Active Molecules
The structural features of this compound, namely its primary amide and tertiary amine functionalities, make it a versatile scaffold for the synthesis of more complex and potentially biologically active molecules. The amide group can participate in hydrogen bonding and can be a stable linker in larger molecular designs. The tertiary amine provides a basic center that can be crucial for receptor interaction or for improving the pharmacokinetic properties of a molecule.
The utility of the propanamide structure as a building block is evident in the development of various therapeutic agents. For example, the propanamide scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. biopolymers.org.ua In a similar vein, the N,N-dimethyl-1,3-propanediamine moiety is a common structural motif in medicinal chemistry, often introduced to enhance solubility or to interact with biological targets.
The synthetic accessibility of the this compound scaffold allows for a variety of chemical modifications. The primary amide can be hydrolyzed or transformed into other functional groups, while the tertiary amine can be quaternized or used as a handle for conjugation to other molecules. This chemical tractability makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Comparative Analysis with Known Preclinical Biological Modulators
When comparing the this compound scaffold to known preclinical biological modulators, several structural parallels and differences emerge. Many established anticancer agents and adjuvants possess amine and amide functionalities, which are crucial for their biological activity.
For example, certain classes of HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The propanamide portion of the title compound could potentially serve as a linker in such a design. The terminal dimethylamino group is a feature seen in some cytotoxic agents and is known to influence cellular uptake and DNA interaction.
In the context of immunomodulatory agents, which are often used as adjuvants, polyamine structures can play a role in interacting with immune cells. While the simple structure of this compound lacks the complexity of many known immunomodulators, it provides a basic framework that could be elaborated upon to enhance such activity.
The table below presents a comparative overview of the IC₅₀ values for a related propanamide derivative and a standard chemotherapeutic agent, illustrating the potential for this class of compounds to exhibit significant biological activity.
| Compound | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 6k (Propanamide Derivative) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 |
| Doxorubicin | MCF-7 (Breast Cancer) | 4.17 ± 0.2 |
| Compound 6k (Propanamide Derivative) | HeLa (Cervical Cancer) | 9.46 ± 0.7 |
| Doxorubicin | HeLa (Cervical Cancer) | 5.57 ± 0.4 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for SAR Studies of Propanamide Derivatives
A successful SAR study begins with the strategic design of analog compounds. This involves modifying specific parts of the parent molecule, 3-[3-(Dimethylamino)propylamino]propanamide, to probe its interactions with a target receptor or enzyme.
The propionamide (B166681) backbone is a key structural element. Its length, rigidity, and substitution pattern can significantly impact binding affinity and selectivity.
Alkylation: Introducing alkyl groups, such as methyl or cyclopropyl (B3062369), onto the propionamide chain is a common strategy to probe for steric constraints within a binding pocket. For instance, in studies of 2-(4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists, the introduction of α,α'-dimethyl or cyclopropyl groups on the amide resulted in a dramatic loss of receptor activity. This suggests that the α-methyl group of the original propanamide may engage in a critical stereospecific interaction within a hydrophobic pocket of the receptor.
Fluorination: The substitution of hydrogen with fluorine is a widely used tactic in medicinal chemistry. Due to its small size and high electronegativity, fluorine can alter local electronic properties, pKa, and metabolic stability without significantly increasing steric bulk. A fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, potentially enhancing target engagement. However, in some cases, fluorination can have a detrimental effect on binding affinity.
Table 1: Hypothetical SAR of Propionamide Chain Modifications This interactive table illustrates how systematic modifications to the propionamide chain could influence biological activity, based on common findings in medicinal chemistry.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| α-Methylation | Probes for steric tolerance near the amide. | May increase or decrease activity depending on pocket size. |
| α,α-Dimethylation | Increases steric bulk significantly. | Likely to decrease activity due to steric hindrance. |
| Chain Fluorination | Alters electronic properties and metabolic stability. | Variable; can increase affinity or be detrimental. |
The dimethylamino group is a key feature, typically providing a basic center that can be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein.
Electronic Effects: Strong electron-donating groups like dimethylamino can influence the electronic properties of the entire molecule, which may impact biological activity. In some contexts, such groups have been shown to decrease the potency of a compound by altering its reactivity or the stability of interactions. nih.gov
The N,N-dimethyl-1,3-propanediamine portion of the molecule offers significant scope for modification. Altering the terminal amine group allows for the exploration of different regions of the binding site and the modulation of physicochemical properties like lipophilicity and hydrogen bonding potential.
SAR studies often involve replacing the terminal group with a variety of substituents to optimize interactions. This can include:
Varying Alkyl Chains: Replacing the dimethylamino group with other alkylamines (e.g., diethylamino, piperidinyl, morpholinyl) can probe the size and nature of the corresponding binding sub-pocket.
Introducing Aromatic/Heterocyclic Rings: The incorporation of cyclic structures can introduce favorable van der Waals or π-stacking interactions and alter the conformational flexibility of the molecule. Studies on selective androgen receptor degraders (SARDs) have shown that incorporating different basic heteromonocyclic elements can be a successful strategy for discovering potent agents. nih.gov
Amide Isosteres: Replacing the terminal amide bond with bioisosteres, such as a triazole, can improve metabolic stability against proteases while preserving biological activity. nih.gov
Correlation of Structural Features with Biological Activity (Preclinical)
The goal of SAR studies is to build a clear correlation between specific structural features and the observed biological effects. This understanding allows for the rational design of more potent and selective compounds.
Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It measures the affinity of a molecule for a lipid-like environment and is a key determinant of its ability to cross biological membranes to reach its target. researchgate.net
Hydrophobic Interactions: Target engagement is often driven by the hydrophobic effect, where the displacement of ordered water molecules from a nonpolar binding site provides a significant entropic driving force for ligand binding. Increasing the lipophilicity of a substituent can enhance these interactions, leading to higher potency.
Optimal Lipophilicity: The relationship between lipophilicity and biological activity is often parabolic. While an increase in lipophilicity can improve target binding and membrane permeability, excessively lipophilic compounds may suffer from poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. researchgate.netresearchgate.net Therefore, a key goal in drug design is to achieve an optimal lipophilicity value. For example, in a series of TRPV1 antagonists, activity increased with the size of a 4-alkyl group on a terminal benzyl (B1604629) ring up to a cyclopentyl group, but then decreased with the larger cyclohexyl group, demonstrating this principle.
Table 2: Illustrative Structure-Property Relationship (SPR) of Lipophilicity This interactive table shows how varying a terminal substituent (R) can modulate lipophilicity (logP) and potentially impact target engagement.
| Terminal Group (R) | Calculated logP (Hypothetical) | Expected Impact on Membrane Permeability | Expected Impact on Target Engagement |
|---|---|---|---|
| -H | 1.2 | Moderate | Baseline |
| -CH3 | 1.7 | Improved | Potentially Increased |
| -Cl | 1.9 | Improved | Potentially Increased |
| -CF3 | 2.1 | Good | May Increase (Electronic Effects) |
| -Phenyl | 3.1 | High | May Increase or Decrease (Sterics) |
Hydrogen bonds are directional, specific interactions that are central to molecular recognition in biological systems. researchgate.netspectroscopyonline.com The this compound scaffold contains multiple functional groups capable of participating in hydrogen bonds.
SAR of Hydrogen Bonding: Modifying the molecule can test the importance of these interactions. For example, replacing a primary amine (a hydrogen bond donor) with a dimethylamino group can probe the necessity of that donor capability for activity. drugdesign.org Similarly, replacing an amide with a group that cannot form the same hydrogen bonds can reveal the role of that specific interaction. The interplay between strong hydrogen bonds (e.g., N-H···O) and weaker interactions determines the fine balance of enthalpy and entropy that governs ligand binding.
Table 3: Potential Hydrogen Bonding Interactions of the Parent Compound This table outlines the potential hydrogen bond donor and acceptor sites within this compound.
| Functional Group | Potential Role | Rationale |
|---|---|---|
| Primary Amide (-CONH₂) | Donor (N-H) & Acceptor (C=O) | Can form multiple hydrogen bonds, critical for affinity and specificity. spectroscopyonline.com |
| Secondary Amine (-NH-) | Donor (N-H) & Acceptor (N) | Can participate in key orienting interactions within the binding site. |
Computational Approaches in SAR Analysis of this compound
In the quest to optimize the therapeutic potential of lead compounds, computational methods have become indispensable tools in modern medicinal chemistry. For a molecule such as this compound, these approaches offer a rational and efficient pathway to explore its structure-activity relationship (SAR) and structure-property relationship (SPR). By leveraging computational power, researchers can predict the biological activity and physicochemical properties of novel analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, a QSAR study would involve the generation of a dataset of structurally similar molecules with their corresponding measured biological activities against a specific target.
The process begins with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties. For a series of analogs of this compound, relevant descriptors might include:
Electronic Descriptors: Partial charges on the amide and amine nitrogen and oxygen atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding electrostatic interactions with a biological target.
Steric Descriptors: Molecular weight, molecular volume, surface area, and specific conformational parameters related to the flexibility of the propylamino linker. These help in assessing the geometric fit of the molecule within a receptor's binding pocket.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), which are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF) are employed to build a predictive model. nih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs of this compound, allowing for the in silico screening of a large number of virtual compounds.
For instance, a hypothetical QSAR study on a series of propanamide derivatives might yield an equation like:
pIC50 = 0.5 * logP - 0.2 * (Molecular Weight/100) + 0.8 * (Charge on N1) + 2.5
This equation would suggest that higher lipophilicity and a more positive partial charge on a specific nitrogen atom (N1) are beneficial for activity, while increased molecular weight is detrimental.
Table 1: Hypothetical QSAR Data for Analogs of this compound
| Compound ID | R1 Group | logP | Molecular Weight | Charge on N (propylamino) | Predicted pIC50 | Experimental pIC50 |
| 1 | -H | 1.2 | 173.27 | -0.45 | 6.2 | 6.1 |
| 2 | -CH3 | 1.7 | 187.30 | -0.43 | 6.6 | 6.5 |
| 3 | -Cl | 1.9 | 207.71 | -0.48 | 6.8 | 6.9 |
| 4 | -F | 1.3 | 191.26 | -0.49 | 6.4 | 6.3 |
Ligand Efficiency and Druggability Indices for Analog Development
While raw potency (e.g., IC50 or Ki) is a primary objective in drug discovery, it is crucial to consider the efficiency with which a molecule achieves this potency. Ligand efficiency (LE) and related metrics provide a way to normalize potency for the size of the molecule, offering a more insightful evaluation of its quality as a lead candidate.
Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom. It is calculated using the formula:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding (which can be derived from the binding affinity) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates potency to lipophilicity (logP). nih.gov It is calculated as:
LLE = pIC50 - logP
A higher LLE value (typically > 5) is often sought, as it suggests a better balance between potency and lipophilicity, which can lead to a more favorable ADME profile.
In the context of developing analogs of this compound, these indices would be invaluable for guiding the optimization process. For example, if a modification to the molecule leads to a significant increase in potency but also a disproportionate increase in molecular weight or lipophilicity, the LE and LLE values would decrease, signaling a potentially unfavorable trade-off.
Druggability indices are computational tools used to assess whether a biological target is likely to bind to a small-molecule drug with high affinity. nih.gov While these indices are primarily applied to the target protein, the principles can be extended to evaluate the "druglikeness" of a ligand series. For analogs of this compound, properties such as the number of rotatable bonds, hydrogen bond donors and acceptors, and polar surface area are analyzed. These parameters are often considered in the context of established guidelines like Lipinski's Rule of Five to ensure that the developed analogs maintain properties consistent with good oral bioavailability.
Table 2: Ligand Efficiency and Druggability Metrics for Hypothetical Analogs
| Compound ID | pIC50 | Heavy Atoms | logP | LE (kcal/mol/heavy atom) | LLE | Lipinski Violations |
| 1 | 6.1 | 12 | 0.69 | 5.08 | 0 | |
| 2 | 6.5 | 13 | 1.7 | 0.68 | 4.8 | 0 |
| 3 | 6.9 | 13 | 1.9 | 0.72 | 5.0 | 0 |
| 4 | 6.3 | 13 | 1.3 | 0.66 | 5.0 | 0 |
By employing these computational approaches, the development of analogs of this compound can be pursued in a more strategic and data-driven manner. QSAR models can guide the design of more potent compounds, while ligand efficiency and druggability indices ensure that the resulting molecules possess the necessary physicochemical properties to be viable drug candidates.
Applications in Chemical Synthesis and Research Tools
Utilization as a Building Block in Organic Synthesis
The presence of multiple functional groups allows 3-[3-(Dimethylamino)propylamino]propanamide to participate in a variety of organic reactions, serving as a scaffold for constructing intricate molecular architectures. Its linear chain and reactive ends are particularly suited for syntheses involving cyclization.
While direct, widespread application of this compound in heterocycle synthesis is not extensively documented, its structural motifs are found in versatile reagents used for this purpose. Compounds with similar backbones, such as 3-(dimethylamino)propenoates and related enaminones, are well-established as powerful tools in heterocyclic chemistry. researchgate.netdntb.gov.ua These "masked" multifunctional reagents are used to construct a wide array of both monocyclic and fused heterocyclic systems. researchgate.net
The synthetic utility of such building blocks stems from their ability to react with various nucleophiles and electrophiles to form rings. The general principle involves leveraging the different reactive sites within the molecule to participate in intramolecular or intermolecular condensation and cyclization reactions. For this compound, the primary amine is a potent nucleophile, while the amide and the tertiary amine can be involved in or influence subsequent reaction steps, making it a potential candidate for constructing nitrogen-containing heterocycles. Three-component reactions, where a 1,3-dicarbonyl compound, an amine, and another component react to form a substituted aniline, demonstrate a strategy where amine-containing building blocks are crucial for forming cyclic structures. nih.gov
Macrocycles, cyclic molecules containing rings of 12 or more atoms, are of significant interest in fields from materials science to medicinal chemistry. nih.gov Their synthesis often relies on the cyclization of long, linear precursor molecules that possess reactive functional groups at both ends.
The structure of this compound, with a primary amine at one end and a tertiary amine within the chain, makes it a plausible component for creating macrocyclic structures. For instance, it could react with a dicarboxylic acid or its derivative under high-dilution conditions. This would lead to the formation of two new amide bonds, incorporating the diamine unit into a large lactam ring. The tertiary amine within the structure would impart specific properties to the resulting macrocycle, such as pH-sensitivity or the ability to coordinate metal ions. The formation of such large rings is a key strategy in template synthesis, where a metal ion can hold the reactive ends of precursors in proximity to facilitate cyclization. mdpi.com
Role as a Chemical Intermediate in Advanced Material Science
The unique combination of a diamine structure with an amide group makes this compound and its precursors valuable intermediates in the synthesis of specialized polymers and functional materials.
The dimethylaminopropyl group is a key functional moiety in advanced polymer science, particularly for creating "smart" polymers that respond to environmental stimuli like pH. A closely related and extensively studied monomer is N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA). researchgate.net This molecule is widely used to synthesize pH-responsive hydrogels and polymer brushes. researchgate.net The tertiary amine group in DMAPMA has a pKa that allows it to be protonated or deprotonated in response to changes in pH, which in turn alters the polymer's solubility, conformation, and swelling behavior.
These polymers are often synthesized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and architecture of the final polymer. researchgate.net While this compound is not a polymerizable monomer in the same way as the methacrylamide (B166291) derivative, its diamine structure makes it a suitable precursor for producing polyamides or polyureas through step-growth polymerization. The resulting polymers would incorporate the functional dimethylaminopropyl side chains, potentially creating materials with pH-responsive characteristics analogous to those derived from DMAPMA.
Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The precursor molecule, 3-(dimethylamino)propylamine (DMAPA), is a common building block for cationic surfactants. researchgate.net These are typically synthesized by attaching a long alkyl chain (the hydrophobic tail) to the primary amine of DMAPA, followed by quaternization of the tertiary amine to create a permanent positive charge (the hydrophilic head).
This compound is an ideal intermediate for creating more complex cationic surfactants. The propanamide group can be part of the linker between the hydrophobic tail and the hydrophilic head, potentially modifying the surfactant's properties, such as its solubility or biodegradability. Research on surfactants derived from DMAPA shows that properties like the critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form aggregates called micelles—are highly dependent on the length of the hydrophobic chain and the structure of the headgroup. researchgate.net Cationic surfactants based on this structure have demonstrated lower CMC values compared to traditional surfactants like alkyl trimethyl ammonium (B1175870) bromides, indicating higher efficiency. researchgate.net
| Surfactant Type | Hydrophobic Chain Length | Critical Micelle Concentration (CMC) | Reference |
|---|---|---|---|
| Surfactants based on DMAPA | Variable | Generally lower than traditional cationic surfactants | researchgate.net |
| Alkyltrimethylammonium Bromides | Variable | Higher than DMAPA-based surfactants with same chain length | researchgate.net |
| Dicephalic (Double-Headed) Cationic Surfactants | 10, 12, 14 carbons | Higher CMC values than single-head counterparts | nih.gov |
Organic compounds containing nitrogen and/or sulfur atoms are effective corrosion inhibitors for metals in acidic environments. derpharmachemica.com They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net Cationic surfactants synthesized from DMAPA have been successfully evaluated as corrosion inhibitors for carbon steel in acidic solutions. researchgate.net
Electrochemical studies, including polarization and impedance spectroscopy, have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org The efficiency of inhibition typically increases with the concentration of the inhibitor. researchgate.net Given that this compound contains multiple nitrogen atoms, it is a strong candidate for either direct use as a corrosion inhibitor or as an intermediate for synthesizing more specialized inhibitor molecules. The lone pair electrons on the nitrogen atoms facilitate adsorption onto the metal surface.
The ability to form cationic species through quaternization also makes this compound and its derivatives potential anti-static agents. These agents work by increasing the electrical conductivity of a material's surface, allowing static charges to dissipate more readily. The ionic nature of quaternized amine salts provides this necessary conductivity.
Catalytic Applications in Organic Reactions
The presence of both secondary and tertiary amine functionalities within the structure of this compound suggests its potential as a basic catalyst in various organic transformations.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that typically utilizes a basic catalyst, often an amine. While various amines have been successfully employed to catalyze this reaction, a comprehensive search of scientific databases and peer-reviewed literature did not yield any specific examples or studies detailing the use of this compound as a catalyst for the Knoevenagel condensation. Therefore, its efficacy and potential advantages in this specific application remain undocumented.
Epoxy resins are a critical class of thermosetting polymers that require a curing agent, or hardener, to form a durable, cross-linked network. Amine-based compounds are among the most common curing agents for epoxy resins. The primary and secondary amine groups in a molecule can react with the epoxide rings, leading to polymerization.
While related diamines, such as 3-(Dimethylaminopropyl)amine (DMAPA), are known to be effective curing agents for epoxy resins, there is no specific information available in the scientific literature to confirm the use or effectiveness of this compound in this capacity. The reactivity and performance of an amine as a curing agent are highly dependent on its specific chemical structure, and as such, the properties of DMAPA cannot be directly attributed to this compound without experimental evidence.
Utility as a Reagent in Carbohydrate Chemistry
The manipulation of protecting groups and the purification of reaction mixtures are crucial steps in the complex synthesis of carbohydrates. Amines are often employed for these purposes.
The selective removal of an acyl protecting group from the anomeric position of a carbohydrate is a key transformation in glycosylation chemistry. While the related compound 3-(Dimethylamino)-1-propylamine (DMAPA) has been shown to be an effective reagent for this purpose, a review of the available literature reveals no studies that have investigated or reported the use of this compound for anomeric deacylation reactions. nih.gov
Following a reaction, the removal of unreacted starting materials and byproducts is essential for obtaining a pure product. Amine-based scavengers are sometimes used for this purpose. Research has demonstrated the utility of 3-(Dimethylamino)-1-propylamine (DMAPA) for scavenging excess reagents in carbohydrate synthesis. nih.gov However, there are no documented instances of this compound being employed as a scavenger for the removal of excess reagents and byproducts in the context of carbohydrate chemistry.
Development as a Research Chemical for Probe Development
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or other biomolecule. The development of novel chemical probes is a significant area of chemical biology research. The bifunctional nature of this compound, containing both amine and amide groups, could theoretically allow it to serve as a scaffold or building block in the synthesis of more complex molecules for this purpose. However, a search of the scientific literature did not identify any instances where this compound has been specifically utilized or developed as a research chemical for probe development. The design and synthesis of chemical probes are highly specific to the biological target of interest, and it appears this particular compound has not yet been explored in this context.
Advanced Research Directions and Future Perspectives
Chemoinformatic and Data Mining Studies
Chemoinformatic and data mining approaches are essential for predicting the properties and potential applications of chemical compounds, thereby accelerating research and development. For 3-[3-(Dimethylamino)propylamino]propanamide, these computational tools can offer significant insights.
Future research could involve the use of molecular docking simulations to predict the binding affinity and interaction modes of this compound with a wide array of biological targets, such as enzymes and receptors. For instance, the dimethylamino group could be investigated for its potential to form hydrogen bonds with catalytic residues in enzymes like serine hydrolases. Data mining of large chemical and biological databases could help identify compounds with similar structural motifs, potentially uncovering relationships between structure and activity and suggesting novel biological applications. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the physicochemical properties of this compound and its potential analogs with specific biological activities, guiding the design of more potent and selective molecules.
Integration with High-Throughput Screening Methodologies
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against specific biological targets. Integrating this compound into HTS campaigns is a crucial step in discovering its biological functions.
This would involve establishing a robust supply of the compound and incorporating it into large, diverse chemical libraries. The development of sensitive and reliable assays is paramount for HTS success. These could include biochemical assays to measure enzyme inhibition or cell-based assays to assess effects on cellular pathways, such as T cell proliferation. Automated robotic systems can be employed to perform these screenings in 384-well or 1536-well microplate formats, enabling the rapid identification of "hits." Subsequent hit-to-lead optimization studies would then focus on confirming the activity and elucidating the mechanism of action of the compound.
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for environmental sustainability.
Traditional amide bond formation often relies on coupling reagents with poor atom economy or hazardous solvents. Future research should focus on developing greener synthetic routes. This could involve using biocatalysts, such as immobilized lipases (e.g., Novozym® 435), which can facilitate amide formation under milder conditions. The replacement of conventional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate (B1210297) or even solvent-free reaction conditions is a key goal. The use of alternative coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) can also offer benefits such as faster reaction times and reduced side products. The efficiency of these green approaches can be evaluated using metrics like Process Mass Intensity (PMI) and E-factor.
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) | Description |
| Coupling Reagent | Carbodiimides (e.g., EDC) | Enzyme (e.g., Lipase) or T3P® | Biocatalysts and modern reagents can be more efficient and produce less waste. |
| Solvent | DMF, Dichloromethane (B109758) | Ethyl Acetate, 2-MeTHF, Water | Use of safer, renewable, or recyclable solvents reduces environmental impact. |
| Atom Economy | Moderate | High | Measures the efficiency of a reaction in converting reactants to the desired product. |
| Process Mass Intensity (PMI) | High (>100) | Low (<50) | Ratio of the total mass of materials used to the mass of the final product. |
| E-Factor | High | Low | Ratio of the mass of waste generated to the mass of the product. |
Exploration of New Biological Targets and Pathways in Model Systems
Identifying the biological targets of this compound is fundamental to understanding its potential applications. A systematic exploration using various model systems could reveal novel mechanisms of action.
Initial studies could employ target-based screening against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening in cellular models (e.g., cancer cell lines, primary immune cells) could uncover unexpected biological effects. For promising activities, model organisms like Caenorhabditis elegans or zebrafish could be used for whole-organism studies to investigate the compound's effects on developmental pathways and physiological processes. Advanced techniques like chemical proteomics could be employed to directly identify protein targets that bind to the compound within a complex biological system.
Design of Next-Generation Analogs with Enhanced Specificity
Once initial biological activity is identified, the design of next-generation analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This process relies on a detailed understanding of the Structure-Activity Relationship (SAR).
Systematic modifications to the this compound scaffold could be explored. This includes:
Altering the Propanamide Backbone: Introducing substituents or changing the chain length to probe interactions with the target binding site.
Modifying the Linker: Varying the length and flexibility of the propylamino chain.
Substituting the Dimethylamino Group: Replacing the methyl groups with other alkyl or cyclic substituents to fine-tune basicity and steric interactions.
Computational chemistry and molecular modeling can guide the design of these analogs, predicting which modifications are most likely to enhance binding specificity. Each new analog would be synthesized and tested to build a comprehensive SAR profile, leading to the identification of optimized lead compounds.
Potential for Nanomaterial and Biomedical Device Applications (Non-Therapeutic)
The unique chemical structure of this compound makes it a candidate for integration into nanomaterials and biomedical devices for non-therapeutic purposes. The tertiary amine group can be protonated, imparting a positive charge that can be used for electrostatic interactions or as a point of attachment.
This compound could be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) to improve their stability and dispersibility in aqueous solutions for biosensing applications. In the field of biomedical devices, it could be incorporated into polymer coatings to modify surface properties, such as hydrophilicity or charge, potentially improving biocompatibility or preventing biofilm formation. A related compound, N-[3-(Dimethylamino)propyl]methacrylamide, is used to create pH-responsive polymers and hydrogels, suggesting that this compound could be explored as a building block for similar "smart" materials.
| Application Area | Potential Role of the Compound | Rationale |
| Biosensors | Surface functionalization of nanoparticles | The amine groups can act as ligands to stabilize nanoparticles in solution and provide sites for conjugating biomolecules. |
| Biomedical Coatings | Component of a polymer coating | Modifies surface charge and wettability of materials like catheters or implants to enhance biocompatibility. |
| "Smart" Materials | Monomer or cross-linker in hydrogels | The pH-sensitive nature of the dimethylamino group could be used to create materials that respond to environmental pH changes. |
| Gene Delivery Vectors | Cationic agent | The protonated amine can form complexes with negatively charged nucleic acids, a principle used in non-viral gene delivery. |
Development of Advanced Analytical Techniques for Compound Characterization and Quantification in Complex Mixtures
Robust analytical methods are crucial for all stages of research, from synthesis verification to studying the compound's behavior in biological systems.
For structural characterization and purity assessment, advanced nuclear magnetic resonance (NMR) techniques (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential. To quantify the compound in complex matrices such as plasma or tissue homogenates, highly sensitive and specific methods need to be developed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications. Developing a validated LC-MS/MS method would allow for precise pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its analogs.
| Technique | Purpose | Key Information Provided |
| 2D NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and connectivity of atoms. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm elemental composition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like amides and amines. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in Complex Mixtures | Offers high sensitivity and selectivity for measuring low concentrations of the compound in biological samples. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Dimethylamino)propylamino]propanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution reactions between amines and activated esters or halides. For example, 3-(dimethylamino)propylamine can react with a propanoate derivative under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form intermediates, followed by amidation .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE). For instance, polar aprotic solvents like DMF or acetonitrile may enhance reaction efficiency .
- Step 3 : Purify via column chromatography or recrystallization, monitoring purity with HPLC (C18 column, methanol/water gradient) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of dimethylamino (-N(CH₃)₂) and propylamino (-CH₂CH₂CH₂NH-) groups. Compare chemical shifts with PubChem data for analogous compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry should align with standards .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electron density distributions and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can optimize molecular geometry .
- Reaction Path Analysis : Apply transition state theory to simulate reaction mechanisms (e.g., amide bond formation) and predict activation energies .
- Solvent Effects : Conduct COSMO-RS simulations to evaluate solvent compatibility and solvation free energies .
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodology :
- Assay Standardization : Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions. For example, IC₅₀ values should be reproducible across triplicate runs .
- Data Normalization : Adjust for batch effects (e.g., cell passage number, reagent lot variability) using statistical tools like ANOVA or mixed-effects models .
- Target Validation : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule off-target effects .
Q. What strategies are effective for optimizing catalytic systems in the large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Test palladium-, copper-, or enzyme-based catalysts for amide bond formation. Monitor turnover frequency (TOF) and selectivity .
- Process Intensification : Use microreactors to enhance heat/mass transfer and reduce reaction time .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodology :
- Replicate Experiments : Repeat solubility tests (e.g., shake-flask method) under controlled temperature and agitation .
- Thermodynamic Modeling : Use Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
- Cross-Validation : Compare results with analogous compounds (e.g., methyl 3-[3-(dimethylamino)propylamino]propanoate) to identify structural influences on solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
